![molecular formula C18H18N2O5S B481485 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 503284-78-4](/img/structure/B481485.png)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
The compound is a derivative of 1,2-benzisothiazol-3 (2H)-one-1,1-dioxide, also known as saccharin . Saccharin is the oldest artificial sugar substitute, first synthesized by Remsen and Fahlberg in 1879 . The thermal and photostability of the benzisothiazole ring makes saccharin and its derivatives particularly useful .
Molecular Structure Analysis
The molecular structure of the compound would be based on the benzisothiazole ring structure, with additional functional groups attached at the 2 and N positions .Scientific Research Applications
Marine Antifouling Coating
Benzisothiazolinone compounds have been used in the development of marine antifouling coatings . These coatings are designed to prevent the growth of marine organisms on artificial structures and vessels. The compound “2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide” could potentially be used in similar applications due to its structural similarity.
Food Contact Materials
The European Food Safety Authority (EFSA) has evaluated the safety of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt, a compound structurally similar to “2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide”, for use as a nucleating agent in polyesters . It’s possible that “2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide” could have similar applications.
Polymer Additives
Given the compound’s potential use as a nucleating agent in polyesters , it could also be used as an additive in other types of polymers. Nucleating agents are used to control the crystallization process during polymer processing, which can affect the mechanical properties of the final product.
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-14-8-6-13(7-9-14)10-11-19-17(21)12-20-18(22)15-4-2-3-5-16(15)26(20,23)24/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPISASGKOPWNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
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